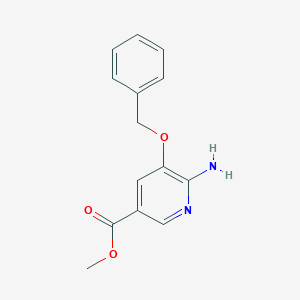
(1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative featuring a pyrazole ring substituted with a tetrahydropyran-2-yloxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Tetrahydropyran-2-yloxyethyl Group: This step involves the reaction of the pyrazole derivative with tetrahydropyran-2-yloxyethyl chloride in the presence of a base such as potassium carbonate.
Boronic Acid Formation:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or borane.
Substitution: The tetrahydropyran-2-yloxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Boronate esters or boranes.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s boronic acid group can interact with biological targets such as proteases, making it a potential candidate for the development of enzyme inhibitors.
Bioconjugation: It can be used to attach biomolecules to surfaces or other molecules through boronate ester formation.
Industry:
Material Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Sensors: It can be used in the development of sensors for detecting sugars and other biomolecules due to its boronic acid functionality.
作用機序
The mechanism of action of (1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes such as proteases by binding to their active sites. The pyrazole ring may also contribute to the compound’s binding affinity and specificity through π-π interactions and hydrogen bonding.
類似化合物との比較
(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid: Similar structure but lacks the tetrahydropyran-2-yloxy group.
(1-(2-(Methoxyethyl)-1H-pyrazol-4-yl)boronic acid: Similar structure but with a methoxyethyl group instead of tetrahydropyran-2-yloxy.
Uniqueness: The presence of the tetrahydropyran-2-yloxyethyl group in (1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid imparts unique properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
分子式 |
C10H17BN2O4 |
|---|---|
分子量 |
240.07 g/mol |
IUPAC名 |
[1-[2-(oxan-2-yloxy)ethyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H17BN2O4/c14-11(15)9-7-12-13(8-9)4-6-17-10-3-1-2-5-16-10/h7-8,10,14-15H,1-6H2 |
InChIキー |
YNCRHBBZOGMOAU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1)CCOC2CCCCO2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)



![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)


![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)




![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)
